Norgalanthamine is a natural product found in Leucojum vernum, Galanthus elwesii, and other organisms with data available.
N-Desmethyl Galanthamine
CAS No.: 41303-74-6
Cat. No.: VC21346808
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 41303-74-6 |
---|---|
Molecular Formula | C16H19NO3 |
Molecular Weight | 273.33 g/mol |
IUPAC Name | (1S,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Standard InChI | InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1 |
Standard InChI Key | AIXQQSTVOSFSMO-RBOXIYTFSA-N |
Isomeric SMILES | COC1=C2C3=C(CNCC[C@]34C=C[C@@H](C[C@@H]4O2)O)C=C1 |
Canonical SMILES | COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1 |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | >135°C |
Chemical Identity and Structure
N-Desmethyl Galanthamine, also known as norgalantamine, is a tertiary alkaloid with the chemical formula C₁₆H₁₉NO₃ and a molecular weight of 273.327 g/mol. It is structurally similar to its parent compound galantamine but lacks one methyl group . The compound's CAS registry number is 41303-74-6, providing a unique identifier for this specific chemical entity .
Structural Properties
The molecular structure of N-Desmethyl Galanthamine features several key functional groups that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉NO₃ |
Molecular Weight | 273.327 g/mol |
Accurate Mass | 273.136 |
SMILES Notation | COc1ccc2CNCC[C@@]34C=CC@HC[C@@H]3Oc1c24 |
CAS Number | 41303-74-6 |
N-Desmethyl Galanthamine retains the core tetracyclic structure of galantamine with the furobenzazepine skeleton typical of the Amaryllidaceae alkaloids . The primary structural difference from galantamine is the absence of the N-methyl group, resulting in a secondary amine rather than a tertiary amine at this position.
Origin and Formation
Metabolic Formation
N-Desmethyl Galanthamine is produced through the metabolic processing of galantamine in the human body. This transformation occurs primarily through N-demethylation, one of several metabolic pathways by which galantamine is processed .
Enzymatic Pathways
The formation of N-Desmethyl Galanthamine involves specific cytochrome P450 enzymes:
Enzyme | Role in Metabolism |
---|---|
CYP2D6 | Promotes O-demethylation to form O-desmethyl-galantamine |
CYP3A4 | Mediates the formation of galantamine-N-oxide |
Various enzymes | Facilitate N-demethylation to form norgalantamine (N-Desmethyl Galanthamine) |
The metabolism of galantamine involves multiple pathways, with approximately 75% of the drug metabolized by CYP2D6 and CYP3A4 . N-demethylation represents one of these important metabolic routes, leading to the production of N-Desmethyl Galanthamine.
Pharmacological Properties
Mechanism of Action
While specific research on N-Desmethyl Galanthamine's mechanism of action is limited in the provided sources, it is understood to share some pharmacological properties with its parent compound. As a metabolite of galantamine, it likely exhibits acetylcholinesterase inhibitory activity, though potentially with different potency and selectivity profiles .
Galantamine itself operates through a dual mechanism:
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Competitive inhibition of acetylcholinesterase (AChE), preventing the breakdown of acetylcholine in the synaptic cleft
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Allosteric modulation of nicotinic acetylcholine receptors (nAChRs), enhancing the response to acetylcholine
Research suggests that N-Desmethyl Galanthamine maintains significant anticholinesterase activity, making it potentially relevant for conditions involving cholinergic deficit .
Aspect | Galantamine | N-Desmethyl Galanthamine |
---|---|---|
AChE Inhibition | Established competitive inhibitor | Exhibits significant anticholinesterase activity |
nAChR Modulation | Allosteric modulator | Unknown/limited data |
Selectivity | Selective for AChE over butyrylcholinesterase | Limited data on selectivity profile |
Clinical Use | Approved for mild to moderate Alzheimer's disease | Currently a research compound |
Understanding the precise pharmacological differences between galantamine and its N-desmethyl metabolite represents an important area for further research.
Current Research Status
Analytical Chemistry
Future Research Directions
Pharmacological Characterization
Further investigation into the pharmacological profile of N-Desmethyl Galanthamine would be valuable, particularly:
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Detailed binding studies with acetylcholinesterase
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Assessment of interactions with nicotinic receptors
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Evaluation of other potential molecular targets
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Comparison with galantamine and other acetylcholinesterase inhibitors
Therapeutic Development
Potential areas for therapeutic exploration include:
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